2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride
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Overview
Description
2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride is a chemical compound that features a morpholine ring substituted with a trifluoromethyl group and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Sulfonylation: The sulfonyl fluoride group is introduced through a sulfonylation reaction, typically using sulfonyl chloride derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to modify biomolecules.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
Phenylmethylsulfonyl Fluoride (PMSF): A serine protease inhibitor with a similar sulfonyl fluoride group.
Trifluoromethylphenyl Derivatives: Compounds with similar trifluoromethyl groups, used in pharmaceuticals and agrochemicals.
Uniqueness
2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride is unique due to the combination of its morpholine ring, trifluoromethyl group, and sulfonyl fluoride group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO3S/c1-8-6-17(21(16,18)19)7-11(20-8)9-3-2-4-10(5-9)12(13,14)15/h2-5,8,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQRGYBWWNRGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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